molecular formula C12H14N2O2 B15203521 Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate

Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B15203521
M. Wt: 218.25 g/mol
InChI Key: NMEOIDIARHFCOE-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is a chemical compound built on the pyrrolo[1,2-a]pyrazine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. This heterocyclic system is frequently investigated as a key pharmacophore in the development of novel therapeutic agents. While the specific biological activity of this dimethyl derivative is a subject of ongoing research, compounds based on the pyrrolo[1,2-a]pyrazine core have been identified as potent inhibitors of various protein kinases . For instance, structurally related tricyclic pyrrolopyrazine derivatives have been explored as highly selective and orally bioavailable inhibitors of PKMYT1, a kinase that is a compelling therapeutic target for treating certain types of DNA damage response cancers . Furthermore, the pyrrolo[1,2-a]pyrazine scaffold is recognized in the discovery of compounds for treating complex neurological diseases, highlighting its versatility and importance in drug discovery campaigns . The molecular structure of this compound, featuring the ester functional group, also makes it a valuable synthetic intermediate or building block for the preparation of more complex molecules. It can be used in various chemical transformations, such as hydrolysis to the corresponding carboxylic acid (e.g., Pyrrolo[1,2-a]pyrazine-8-carboxylic acid, CAS# 158945-78-9) , for further derivatization in structure-activity relationship (SAR) studies. As such, this compound serves as a crucial tool for researchers in hit-to-lead optimization and the synthesis of targeted chemical libraries. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)10-5-11-9(3)13-8(2)6-14(11)7-10/h5-7H,4H2,1-3H3

InChI Key

NMEOIDIARHFCOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate can be achieved through various methods. One common approach involves the reaction of N-alkylpyrrole with hydrazine hydrate. This method displays intramolecular heterocyclization of different N-substituted pyrroles with the carbonyl unit . Another method involves the cross-coupling of pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for large-scale synthesis, ensuring efficient production with high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.

    Medicine: Investigated for its antitumor and anti-inflammatory activities.

Mechanism of Action

The exact mechanism of action of ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress pathways . Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate to related heterocyclic esters are summarized below, with key differentiating factors highlighted.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound - C₁₂H₁₄N₂O₂ 218.26 1,3-dimethyl, 7-ethyl carboxylate Predicted lipophilicity due to ethyl ester; potential intermediate in drug synthesis
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate 107407-80-7 C₁₁H₁₂N₂O₂ 204.23 3-ethyl carboxylate, pyrimidine core Pyrimidine ring enhances π-π stacking; density: 1.19 g/cm³ (predicted)
Methyl 8-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate - C₁₅H₁₇N₂O₂ 257.28 8-phenyl, partially saturated ring 83% synthetic yield; distinct NMR shifts (δ 7.41 ppm for aromatic H)
1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine 1449599-69-2 C₁₅H₂₁BN₂O₂ 272.15 Boronate ester at position 7 Suzuki coupling applications; SMILES: Cc1cn2cc(cc2c(n1)C)B1OC(C(O1)(C)C)(C)C
7-Chloro-1-methylpyrrolo[1,2-a]pyrazine 136927-48-5 C₈H₇ClN₂ 178.61 7-chloro, 1-methyl Halogen substituent increases electrophilicity; lacks ester group
Ethyl 7-(3-chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate 477859-11-3 C₁₆H₁₅ClN₂O₂S 334.83 Thienyl and chloro substituents Sulfur-containing heterocycle; potential antimicrobial activity

Key Observations:

Core Heterocycle Differences :

  • Pyrazine (target compound) vs. pyrimidine (e.g., Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate) alters electronic properties and hydrogen-bonding capacity .
  • Saturated analogs (e.g., Methyl 8-phenyl-1,2,3,4-tetrahydropyrrolo...-carboxylate) exhibit reduced aromaticity, impacting reactivity .

Substituent Effects :

  • Ethyl carboxylate enhances solubility in organic solvents compared to methyl esters .
  • Halogens (e.g., chlorine in 7-chloro-1-methylpyrrolo...) increase molecular weight and electrophilicity, favoring nucleophilic substitution .
  • Boronate esters (e.g., 1,3-dimethyl-7-dioxaborolane) enable cross-coupling reactions, expanding synthetic utility .

Synthetic Yields and Methods :

  • Multi-component reactions (e.g., azide-based in situ preparations) achieve high yields (>80%) for fused heterocycles .
  • Alkylation with NaOMe/benzyl bromide is common for introducing substituents on the pyrrolopyrazine core .

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